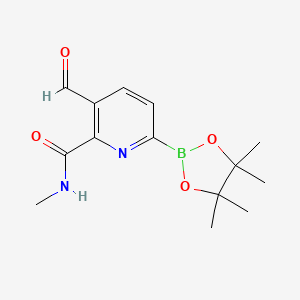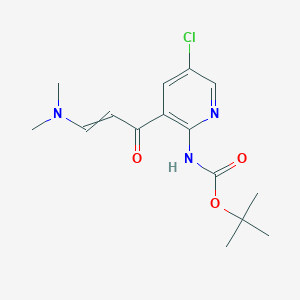
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate is a chemical compound with the molecular formula C15H20ClN3O3 and a molecular weight of 325.79 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a chlorinated pyridine ring with a dimethylamino acrylate substituent. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
The synthesis of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of 5-chloro-2-aminopyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate intermediate. This intermediate is then reacted with 3-(dimethylamino)acryloyl chloride under controlled conditions to yield the final product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino acrylate moiety.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific functional groups and reactivity patterns.
Mecanismo De Acción
The mechanism of action of tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparación Con Compuestos Similares
tert-Butyl (5-chloro-3-(3-(dimethylamino)acryloyl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound has a similar carbamate group but differs in the heterocyclic structure, leading to different reactivity and applications.
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl)carbamate: This compound features a boronate ester group, which imparts different chemical properties and uses.
Propiedades
Fórmula molecular |
C15H20ClN3O3 |
|---|---|
Peso molecular |
325.79 g/mol |
Nombre IUPAC |
tert-butyl N-[5-chloro-3-[3-(dimethylamino)prop-2-enoyl]pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H20ClN3O3/c1-15(2,3)22-14(21)18-13-11(8-10(16)9-17-13)12(20)6-7-19(4)5/h6-9H,1-5H3,(H,17,18,21) |
Clave InChI |
YYTWHDHOCPURCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C=C(C=N1)Cl)C(=O)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Purin-6-one, 2-amino-1,9-dihydro-9-[[(2-phenyl-1,3-dioxan-5-yl)oxy]methyl]-](/img/structure/B14789133.png)
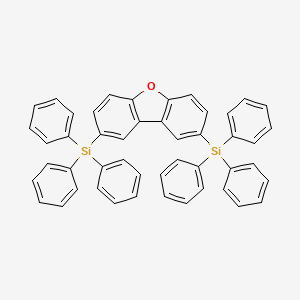
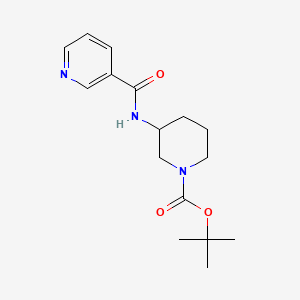
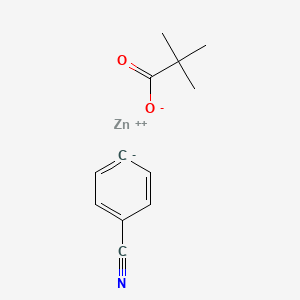
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14789163.png)
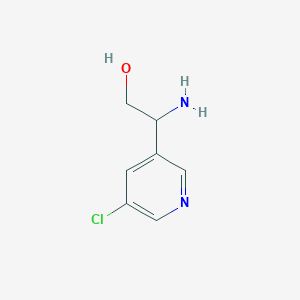
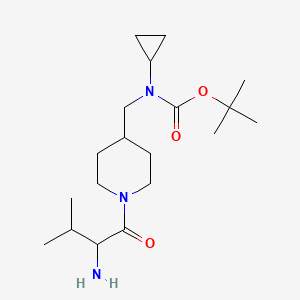
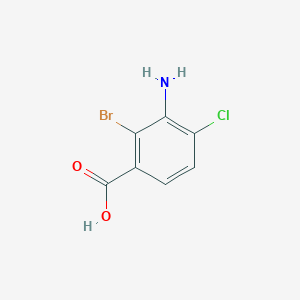
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14789197.png)



